N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures This compound is characterized by the presence of a methoxybenzenesulfonyl group, a thiophene ring, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the methoxybenzenesulfonyl group through a sulfonylation reaction. This is followed by the formation of the ethyl linkage and the final attachment of the dimethylpropanamide group.
Sulfonylation Reaction: The thiophene ring is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonylated intermediate.
Formation of Ethyl Linkage: The sulfonylated intermediate is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to form the ethyl-linked intermediate.
Attachment of Dimethylpropanamide: Finally, the ethyl-linked intermediate is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the thiophene ring can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide
- N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide
Uniqueness
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide group, which can influence its solubility, reactivity, and biological activity. The combination of the methoxybenzenesulfonyl and thiophene moieties also provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-18(2,3)17(20)19-12-16(15-6-5-11-24-15)25(21,22)14-9-7-13(23-4)8-10-14/h5-11,16H,12H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJDHGCUHINAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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